TFLZn potassium salt

Description

TFLZn potassium salt is a zinc-sensitive fluorescent probe widely used in neuroscience and cellular biology to detect and quantify intracellular zinc dynamics. It operates via a turn-on fluorescence mechanism, where zinc binding triggers a significant increase in fluorescence intensity, enabling real-time monitoring of labile zinc pools . The potassium salt formulation enhances solubility in aqueous buffers, making it suitable for in vitro and ex vivo applications. TFLZn has been employed in studies ranging from synaptic zinc modulation in hippocampal neurons to zinc secretion profiling in prostate cancer cell lines (e.g., LNCaP, DU145) under metabolic stimuli like glucose . Its excitation/emission wavelengths (380/510 nm) and linear calibration range (up to 500 μM zinc in SAB buffer) make it a versatile tool for quantitative imaging .

Properties

Molecular Formula |

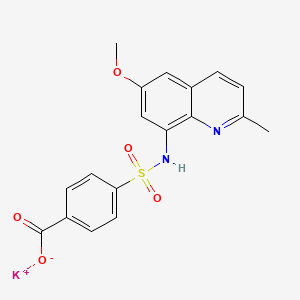

C18H15KN2O5S |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

potassium;4-[(6-methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoate |

InChI |

InChI=1S/C18H16N2O5S.K/c1-11-3-4-13-9-14(25-2)10-16(17(13)19-11)20-26(23,24)15-7-5-12(6-8-15)18(21)22;/h3-10,20H,1-2H3,(H,21,22);/q;+1/p-1 |

InChI Key |

YNGNXRJCOYOGHQ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1)OC)NS(=O)(=O)C3=CC=C(C=C3)C(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of TFLZn potassium salt involves the reaction of 4-[(6-methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is usually stored at -20°C to maintain its stability .

Chemical Reactions Analysis

General Reactivity of Potassium Salts

Potassium salts are widely used in organic and inorganic synthesis due to their stability and ionic character. Key reactivity trends include:

-

Thermal Decomposition : Potassium salts often undergo dehydration followed by exothermic decomposition, as observed in potassium salts of polynitrogen compounds (e.g., K(H₂TNPG)) .

-

Catalytic Applications : Potassium tert-butoxide (KOtBu) has been shown to catalyze carbon–silicon bond formation, outperforming precious metal catalysts in some reactions .

-

Salt Substitution : Potassium-enriched salts (e.g., 75% NaCl + 25% KCl) exhibit biological interactions, such as reducing stroke recurrence rates in clinical trials .

Analogous Potassium Trifluoroborate Salts

While TFLZn potassium salt is distinct from trifluoroborate salts, the latter’s reactivity provides a reference for potassium-based organometallic compounds:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Suzuki–Miyaura Coupling | Pd catalysts, aqueous media | C–C bond formation with aryl halides |

| Epoxidation | Oxidative conditions | Selective epoxidation of alkenes |

Trifluoroborates are noted for their air stability and functional-group tolerance, suggesting this compound may share similar inertness under ambient conditions .

Thermal Stability and Decomposition

Potassium salts of polynitrogen compounds decompose via:

-

Dehydration : Loss of water at moderate temperatures (50–150°C) .

-

Exothermic Breakdown : Formation of potassium cyanide (KCN) or potassium carbonate (K₂CO₃) residues .

For this compound, analogous decomposition pathways could involve release of sulfur-containing byproducts due to its thiolate moiety.

Reactivity with CO₂

Aqueous potassium salts of amino acids (e.g., taurine, glycine) react with CO₂ to form carbamates, with kinetics dependent on salt concentration . While TFLZn lacks amino acid functionality, its sulfonate group may enable similar CO₂ capture mechanisms under alkaline conditions.

Gaps in this compound Research

-

Experimental Data : No studies directly addressing TFLZn’s synthesis, hydrolysis, or catalytic applications were found.

-

Mechanistic Insights : The zwitterion or termolecular mechanisms proposed for amino acid salts may not apply due to structural differences.

Recommendations for Future Studies

Scientific Research Applications

TFLZn potassium salt is widely used in scientific research, particularly in the following fields:

Mechanism of Action

TFLZn potassium salt exerts its effects by forming a fluorescent complex with zinc ions. The TFLZn-Zn complex has an excitation at 380 nm and emission at 510 nm, making it useful for fluorescence-based zinc detection . The compound targets intracellular zinc ions, allowing researchers to measure and monitor zinc levels in various biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Membrane Permeability and Chelator Interactions

TFLZn’s fluorescence reflects intracellular zinc levels, but its utility depends on the membrane permeability of co-applied zinc chelators. Key comparisons include:

*ZX1 exhibits concentration-dependent permeability: impermeable at 100 μM but permeable at 500 μM .

Research Findings

- Neuroscience Applications : TFLZn revealed that bath application of 10 mM Tricine enhances NMDA receptor currents (0.45 ± 0.05 to 0.60 ± 0.05, p = 0.004) by sequestering extracellular zinc, highlighting zinc’s role in synaptic plasticity .

- Cancer Research : In prostate cancer cells, TFLZn detected glucose-dependent zinc secretion, with calibration curves showing linear response up to 500 μM zinc, critical for metabolic profiling .

Q & A

Q. What are the standard methodologies for synthesizing TFLZn potassium salt in a laboratory setting?

To synthesize this compound, researchers typically employ controlled precipitation or ion-exchange methods. For example:

- Precipitation : Dissolve stoichiometric amounts of TFLZn precursor (e.g., TFLZn chloride) and potassium hydroxide in deionized water under nitrogen atmosphere to avoid oxidation. Filter and recrystallize the product in ethanol .

- Ion Exchange : Use a cation-exchange resin to replace sodium ions in TFLZn sodium salt with potassium ions, followed by vacuum evaporation for purification .

Key parameters include pH control (target pH 8–10), temperature (25–40°C), and reaction time (2–4 hours). Validate purity via elemental analysis (e.g., ICP-OES) and FTIR for functional group confirmation .

Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?

- XRD : Compare diffraction patterns with reference databases to confirm crystallinity and phase purity .

- FTIR : Identify characteristic peaks for TFLZn ligands (e.g., C=O stretching at 1650–1750 cm⁻¹) and potassium coordination bonds (broad O–H stretches near 3400 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring mass loss during heating (e.g., 25–800°C at 10°C/min) to detect decomposition stages .

- UV-Vis Spectroscopy : Verify electronic transitions in the visible range (e.g., d-d transitions for transition metals) .

Q. How can researchers ensure the purity of this compound for reproducibility in experiments?

- Titrimetry : Use standardized acid-base titration to quantify residual hydroxide or carbonate impurities .

- Chromatography : Employ HPLC with a C18 column and UV detection (λ = 254 nm) to separate and quantify organic byproducts .

- Atomic Absorption Spectroscopy (AAS) : Measure trace metal contaminants (e.g., Na⁺, Ca²⁺) at ppm levels .

Advanced Research Questions

Q. How can contradictory data on this compound’s thermal decomposition be resolved?

Conflicting TGA results often arise from variations in experimental conditions:

- Atmosphere : Compare decomposition under nitrogen vs. oxygen to identify oxidative pathways .

- Heating Rate : Slow heating (2°C/min) may resolve overlapping mass-loss events missed at higher rates .

- Sample Preparation : Ensure uniform particle size (e.g., via ball milling) to avoid kinetic artifacts. Cross-validate with DSC to correlate endothermic/exothermic events .

Case Study: A 2024 study on potassium capture (Figure 4) demonstrated that decomposition pathways differ significantly at 800°C vs. 900°C due to additive interactions .

Q. What experimental designs are optimal for studying this compound’s stability under varying humidity and temperature?

- Accelerated Aging : Store samples at 40°C/75% RH for 12 weeks and monitor changes via XRD and FTIR monthly .

- Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity by measuring mass changes at 10–90% RH increments .

- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life data from accelerated conditions to ambient storage .

Q. How can mechanistic studies elucidate this compound’s interactions with biological macromolecules?

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with proteins (e.g., serum albumin) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

- Circular Dichroism (CD) : Monitor conformational changes in proteins upon salt binding (e.g., α-helix to β-sheet transitions) .

Methodological Notes

- Data Interpretation : Address inconsistencies by repeating experiments with stricter controls (e.g., inert atmosphere, calibrated instruments) .

- Ethical Compliance : Follow USP guidelines for hazardous salt handling (e.g., potassium chromate requires fume hood use) .

- Cross-Disciplinary Validation : Collaborate with computational chemists to correlate experimental data with DFT-calculated properties (e.g., bond energies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.